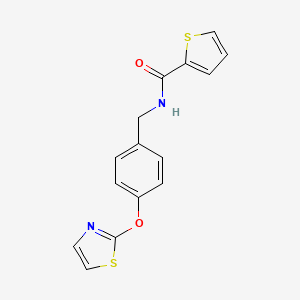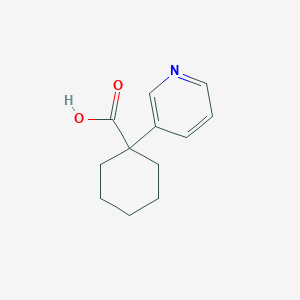
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO2/c14-11(15)12(6-2-1-3-7-12)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7H2,(H,14,15) . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 167-168 degrees Celsius .Scientific Research Applications
Crystal Packing and Molecular Interactions
- The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, which have a structural similarity to 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid, are dominated by C–H⋯Npyridine interactions, with significant contributions from C–H⋯π and π⋯π interactions in crystal packing. These interactions lead to the formation of complex 3D networks in crystal structures, emphasizing the importance of the relative disposition of pyridine and other groups in molecular interactions and crystal engineering (Lai, Mohr, & Tiekink, 2006).
Porphyrin-based Organogels
- The introduction of hydrogen-bond-donating (carboxylic acid)/accepting (pyridine) substituents into porphyrins leads to a significant influence on gelation properties and the aggregation mode in organogels. The structural variation results in different superstructures like sheetlike or fiberlike structures due to diverse interactive forces, which can be modulated by solvent environments or additional interacting molecules. This signifies the potential of pyridine-carboxylic acid interactions in designing novel materials with specific supramolecular architectures (Tanaka et al., 2005).
Supramolecular Chemistry and Catalysis
- The role of pyridine-carboxylic acid interactions is also evident in the synthesis and study of organometallic complexes where these interactions are pivotal in stabilizing complex structures and influencing their photophysical and catalytic properties. Such interactions facilitate the design of compounds with potential applications in materials science and catalysis (Stepanenko et al., 2011).
Material Synthesis and Medicinal Chemistry
- The carboxylic acid and pyridine moieties in compounds structurally related to this compound play a crucial role in chemical reactions leading to the synthesis of new materials. These compounds, synthesized through one-pot procedures, show promise in medicinal and biological sciences, indicating the potential of these chemical structures in drug design and development (Marandi, 2018).
Safety and Hazards
Future Directions
The compound 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is currently not intended for human or veterinary use. It is used for research purposes only. The European Medicines Agency has granted a product-specific waiver for a similar compound, (1S,3S)-3-({2-methyl-6-[1-methyl-5-({[methyl(propyl)carbamoyl]oxy}methyl)-1H-1,2,3-triazol-4-yl]pyridin-3-yl}oxy)cyclohexane-1-carboxylic acid (BMS-986278), for all pharmaceutical forms and all routes of administration .
Properties
IUPAC Name |
1-pyridin-3-ylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(6-2-1-3-7-12)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRMOGUBQMRKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
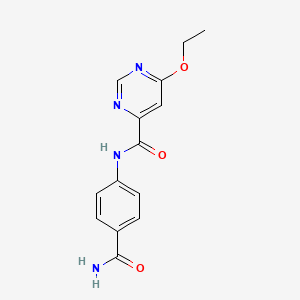
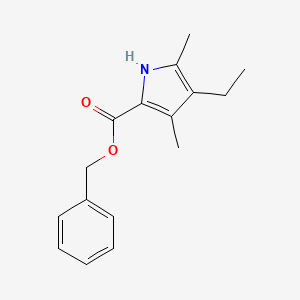


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2572975.png)
![ethyl 2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572978.png)
![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2572979.png)
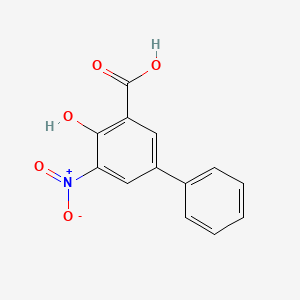



![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572987.png)
